[(Dicyclohexylamino)methanediyl]bis(phosphonic acid)
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Overview
Description
[(Dicyclohexylamino)methanediyl]bis(phosphonic acid) is a chemical compound with the molecular formula C₁₃H₂₇NO₆P₂ It is known for its unique structure, which includes a dicyclohexylamino group and two phosphonic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Dicyclohexylamino)methanediyl]bis(phosphonic acid) typically involves the reaction of dicyclohexylamine with a suitable phosphonic acid derivative. One common method is the reaction of dicyclohexylamine with methylenebis(phosphonic acid) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of [(Dicyclohexylamino)methanediyl]bis(phosphonic acid) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
[(Dicyclohexylamino)methanediyl]bis(phosphonic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents such as thionyl chloride or phosphorus trichloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dicyclohexylamine oxide derivatives, while reduction may produce dicyclohexylmethane derivatives .
Scientific Research Applications
[(Dicyclohexylamino)methanediyl]bis(phosphonic acid) has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent and in bone resorption disorders.
Industry: Utilized in the development of advanced materials, such as proton exchange membranes for fuel cells.
Mechanism of Action
The mechanism of action of [(Dicyclohexylamino)methanediyl]bis(phosphonic acid) involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, potentially disrupting metabolic pathways. The phosphonic acid groups play a crucial role in binding to metal ions and other active sites in proteins .
Comparison with Similar Compounds
Similar Compounds
Di(2-ethylhexyl)phosphoric acid: Another organophosphorus compound used in solvent extraction processes.
Tetraethyl methylenediphosphonate: A similar compound with different alkyl groups attached to the phosphonic acid moieties.
Uniqueness
[(Dicyclohexylamino)methanediyl]bis(phosphonic acid) is unique due to its dicyclohexylamino group, which imparts specific steric and electronic properties. This makes it particularly effective in certain applications, such as enzyme inhibition and coordination chemistry .
Properties
CAS No. |
195000-12-5 |
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Molecular Formula |
C13H27NO6P2 |
Molecular Weight |
355.30 g/mol |
IUPAC Name |
[(dicyclohexylamino)-phosphonomethyl]phosphonic acid |
InChI |
InChI=1S/C13H27NO6P2/c15-21(16,17)13(22(18,19)20)14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-13H,1-10H2,(H2,15,16,17)(H2,18,19,20) |
InChI Key |
CPSYRTULPWRBLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
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